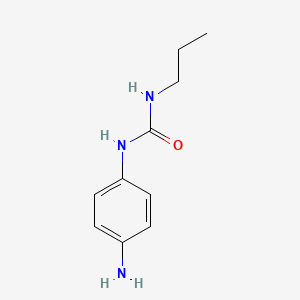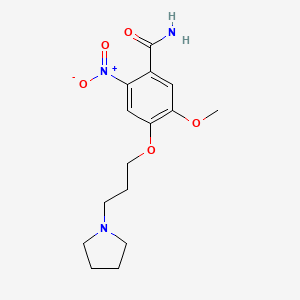
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a hydroxy group, a propyl group, and a hexafluoroisopropanol moiety attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-propylphenol and hexafluoroacetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Steps: The key steps include the formation of an intermediate by reacting 4-hydroxy-3-propylphenol with hexafluoroacetone, followed by purification and isolation of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as distillation, crystallization, and chromatography are employed for purification.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol involves its interaction with specific molecular targets and pathways. The hydroxy group and hexafluoroisopropanol moiety play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Hydroxy-3-propylphenyl)-4-propylphenol: This compound shares a similar phenyl structure but lacks the hexafluoroisopropanol moiety.
1-(2-Amino-4-hydroxy-3-propylphenyl)ethan-1-one: This compound has an amino group and an ethanone moiety, differing in functional groups and overall structure.
Uniqueness
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol is unique due to the presence of the hexafluoroisopropanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.
Eigenschaften
Molekularformel |
C12H12F6O2 |
|---|---|
Molekulargewicht |
302.21 g/mol |
IUPAC-Name |
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol |
InChI |
InChI=1S/C12H12F6O2/c1-2-3-7-6-8(4-5-9(7)19)10(20,11(13,14)15)12(16,17)18/h4-6,19-20H,2-3H2,1H3 |
InChI-Schlüssel |
OUFVAPYLSOBAKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B8548177.png)
![1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]vinyl]imidazole](/img/structure/B8548187.png)






![7-chloro-2-ethyl-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8548238.png)



![Chloro[(4-methoxyphenyl)methyl]dimethylsilane](/img/structure/B8548267.png)

